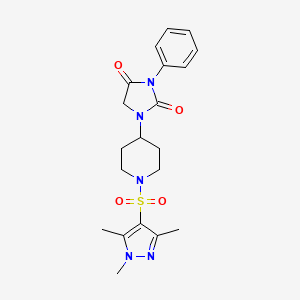![molecular formula C22H22N2O5S2 B2438722 Ethyl 3-{3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-amido}benzoate CAS No. 1207015-08-4](/img/structure/B2438722.png)
Ethyl 3-{3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-amido}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-{3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-amido}benzoate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a benzoate ester linked to a sulfonamide and a thienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-amido}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonylation of methyl(3-methylphenyl)amine using a sulfonyl chloride reagent under basic conditions to form the sulfonamide intermediate.
Coupling with Thienyl Group: The sulfonamide intermediate is then coupled with a thienyl carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the resulting compound with ethyl benzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-{3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines or alcohols, basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Oxidized thienyl derivatives.
Reduction: Amino derivatives.
Substitution: Substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl 3-{3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-amido}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-{3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-amido}benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, modulating their activity. The thienyl group may enhance the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active moiety that exerts the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-{[(3-fluoro-4-methylphenyl)methyl]amino}propanoate
- Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate
- Ethyl 5-(anilinocarbonyl)-4-methyl-2-{[(2E)-3-(4-methylphenyl)-2-propenoyl]amino}-3-thiophenecarboxylate
Uniqueness
Ethyl 3-{3-[methyl(3-methylphenyl)sulfamoyl]thiophene-2-amido}benzoate is unique due to the combination of its functional groups, which impart specific chemical properties and potential applications. The presence of both sulfonamide and thienyl groups distinguishes it from other similar compounds, providing unique reactivity and biological activity.
Propiedades
IUPAC Name |
ethyl 3-[[3-[methyl-(3-methylphenyl)sulfamoyl]thiophene-2-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-4-29-22(26)16-8-6-9-17(14-16)23-21(25)20-19(11-12-30-20)31(27,28)24(3)18-10-5-7-15(2)13-18/h5-14H,4H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKRQBGQASDUQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![10-(4-bromobenzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2438639.png)
![[4-(1-Adamantyl)-2-nitrophenyl]amine](/img/structure/B2438641.png)
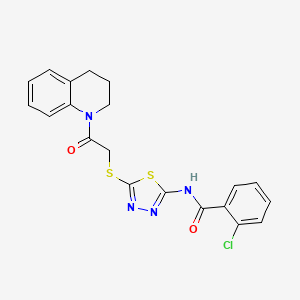

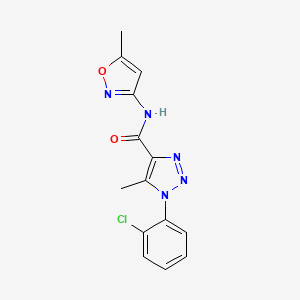
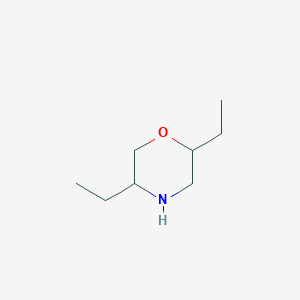
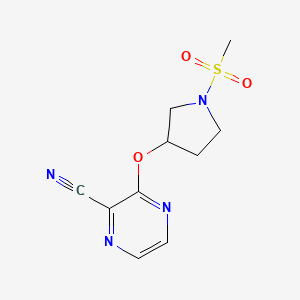
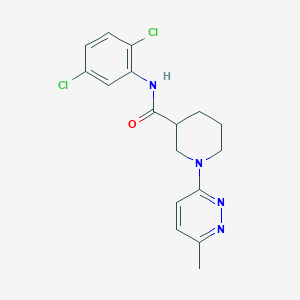
![1-(piperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2438653.png)
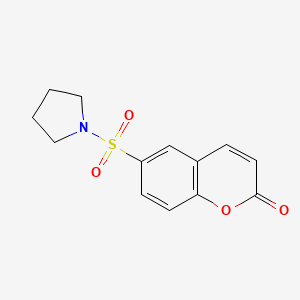

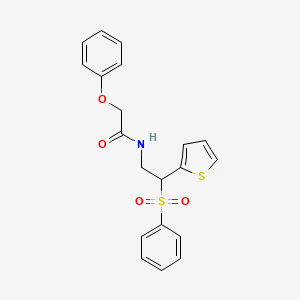
![(1S,4S,5S,6R)-2-Azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2438657.png)
